molecular formula C33H20N4 B14786516 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile

1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile

Cat. No.: B14786516
M. Wt: 472.5 g/mol
InChI Key: IKAAIIXMPMGBKH-UHFFFAOYSA-N
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Description

1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a combination of carbazole and fluorene moieties, which contribute to its distinctive electronic and photophysical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid is reacted with tris(4-iodophenyl)amine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in a solvent like toluene at elevated temperatures (around 100°C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective material for optoelectronic applications. In biological systems, it may interact with cellular components through its amino and carbazole groups, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile stands out due to its combination of carbazole and fluorene moieties, which provide unique electronic properties and enhance its applicability in various fields. Its ability to undergo diverse chemical reactions and its potential in advanced material synthesis further highlight its uniqueness.

Properties

Molecular Formula

C33H20N4

Molecular Weight

472.5 g/mol

IUPAC Name

3-amino-1-(4-carbazol-9-ylphenyl)-9H-fluorene-2,4-dicarbonitrile

InChI

InChI=1S/C33H20N4/c34-18-27-31(26-17-21-7-1-2-8-23(21)32(26)28(19-35)33(27)36)20-13-15-22(16-14-20)37-29-11-5-3-9-24(29)25-10-4-6-12-30(25)37/h1-16H,17,36H2

InChI Key

IKAAIIXMPMGBKH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C(C(=C(C(=C31)C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N)C#N

Origin of Product

United States

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